molecular formula C26H24N2O6S2 B2385071 4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 477485-18-0

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide

Cat. No. B2385071
CAS RN: 477485-18-0
M. Wt: 524.61
InChI Key: BBHNQZWXTDWNNP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple phenyl (benzene) rings and methoxy (-OCH3) groups . It also contains a sulfonylamino group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by its multiple phenyl rings and functional groups. The presence of these groups would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the methoxy groups in this compound could influence its solubility, while the phenyl rings could contribute to its stability .

Scientific Research Applications

Application in Perovskite Solar Cells

This compound has been used in the development of stable perovskite solar cells . It has shown better thermal stability than spiro-OMeTAD, a commonly used hole transport material . The perovskite solar cells employing this compound showed a comparable power conversion efficiency with that of spiro-OMeTAD .

Synthesis of Photoluminescent Compounds

The compound has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process is important in the development of materials with unique optical properties.

Inhibitor of Protein-Protein Interaction

The compound has been used as an inhibitor of the protein-protein interaction (PPI) between kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) . This interaction is a promising target for the prevention and treatment of oxidative stress-related inflammatory diseases .

Application in Dyeing Performance

The compound has been used in the synthesis of novel bis azo dyes derived from benzidine . These dyes have been used in textile, printing, paper manufacturing, etc . Additionally, azo substances are used for biocidal treatment of textile materials, such as antiseptics, antineoplastics, antidiabetics and antitumor .

Synthesis of Trisubstituted 1,2,4-Triazoles

The compound has been used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . These triazoles have various applications in medicinal chemistry due to their diverse biological activities.

Treatment of Metabolic Disorders

The selective antagonism of PPARα by this compound has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.

properties

IUPAC Name

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S2/c1-33-23-11-15-25(16-12-23)35(29,30)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-36(31,32)26-17-13-24(34-2)14-18-26/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHNQZWXTDWNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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